Gabazine free base

Beschreibung

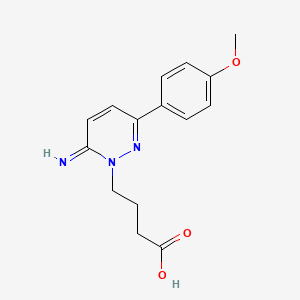

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20/h4-9,16H,2-3,10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVGNKYJVGNLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=N)C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20276043 | |

| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105538-73-6 | |

| Record name | Gabazine free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105538736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Imino-3-(4-methoxyphenyl)-1(6H )-pyridazinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20276043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GABAZINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L45297DIU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gabazine (SR-95531) Free Base: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gabazine (SR-95531) is a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor.[1][2][3] It acts by binding to the GABA recognition site on the receptor-channel complex, thereby preventing the neurotransmitter GABA from binding and eliciting its inhibitory effects.[4] This action results in a reduction of GABA-mediated synaptic inhibition by blocking the influx of chloride ions across the cell membrane.[4] This technical guide provides an in-depth overview of the mechanism of action of Gabazine free base, including its binding kinetics, effects on various GABAa receptor subunit combinations, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Antagonism

Gabazine's primary mechanism of action is as a competitive antagonist at the orthosteric GABA binding site on the GABAa receptor. This means that Gabazine and GABA directly compete for the same binding site on the receptor. When Gabazine is bound, it does not activate the receptor and prevents GABA from binding and inducing the conformational change necessary for channel opening and chloride ion influx. This leads to a decrease in the frequency of channel opening in the presence of GABA, effectively reducing the inhibitory postsynaptic current (IPSC).

While primarily a competitive antagonist, some studies suggest Gabazine can also act as an allosteric inhibitor of channel opening, particularly in the context of receptor activation by other agents like anesthetic steroids and barbiturates. It has been observed that Gabazine can partially block currents gated by pentobarbital and alphaxalone, suggesting a more complex interaction than simple competition at the GABA binding site.

Signaling Pathway of GABAa Receptor and Gabazine Intervention

The following diagram illustrates the normal signaling pathway of a GABAa receptor and the point of intervention by Gabazine.

Quantitative Data: Binding Affinity and Potency

The affinity (Ki) and inhibitory concentration (IC50) of Gabazine can vary depending on the subunit composition of the GABAa receptor. The following tables summarize key quantitative data for Gabazine across different experimental conditions and receptor subtypes.

| Parameter | Value | Receptor/Condition | Reference |

| Ki | 150 nM | Displacement of [³H]-GABA from rat brain membranes | |

| IC50 | ~0.2 µM (200 nM) | For GABA receptor | |

| IC50 | 9 µM | For GABA receptor |

Table 1: General Binding Affinity and Potency of Gabazine

| Receptor Subunit Composition | IC50 / pA2 | Notes | Reference |

| α1β3γ2 | pA2 = 6.7 | Human recombinant receptors expressed in HEK-293 cells. | |

| α4βδ | - | Gabazine binds to and antagonizes α4βδ subunit-containing GABAa receptors. |

Table 2: Gabazine Potency at Specific GABAa Receptor Subunit Combinations

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Gabazine.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of Gabazine for the GABAa receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-GABA or [³H]-muscimol).

Materials:

-

Rat brain membranes (or membranes from cells expressing specific GABAa receptor subtypes)

-

[³H]-GABA or [³H]-muscimol (Radioligand)

-

Gabazine (unlabeled competitor)

-

Unlabeled GABA (for determining non-specific binding)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Filtration manifold

Procedure:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in binding buffer and determine the protein concentration.

-

Assay Setup: In triplicate, prepare tubes for:

-

Total Binding: Membranes + Radioligand

-

Non-specific Binding: Membranes + Radioligand + excess unlabeled GABA (e.g., 10 µM)

-

Competition: Membranes + Radioligand + varying concentrations of Gabazine

-

-

Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a set time (e.g., 45 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of Gabazine. The IC50 value (the concentration of Gabazine that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Workflow for Competitive Radioligand Binding Assay

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the functional effects of Gabazine on GABAa receptor-mediated ion currents in real-time.

Materials:

-

Cells expressing GABAa receptors (e.g., cultured neurons or HEK-293 cells transfected with specific subunit combinations)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Borosilicate glass capillaries for pipette fabrication

-

External (extracellular) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES, pH 7.4)

-

Internal (intracellular) solution (e.g., containing KCl or CsCl, MgCl₂, EGTA, HEPES, ATP, GTP, pH 7.2)

-

GABA solution

-

Gabazine solution

Procedure:

-

Cell Preparation: Plate cells on coverslips 24-48 hours before recording.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Data Acquisition: Clamp the cell at a holding potential of -60 mV.

-

GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC₂₀-EC₅₀) to establish a baseline response.

-

Antagonist Application: Co-apply varying concentrations of Gabazine with the same concentration of GABA.

-

Washout: Wash out Gabazine to ensure the GABA-evoked current returns to the baseline level.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of Gabazine. Calculate the percentage of inhibition for each concentration. Plot the percentage of inhibition against the logarithm of the Gabazine concentration to determine the IC50 value.

Workflow for Whole-Cell Patch-Clamp Electrophysiology

Conclusion

This compound is a well-characterized, selective, and potent competitive antagonist of the GABAa receptor. Its mechanism of action, primarily through competition with GABA at its binding site, makes it an invaluable tool for studying GABAergic neurotransmission. The quantitative data on its binding affinity and potency, along with the detailed experimental protocols provided in this guide, offer researchers, scientists, and drug development professionals a comprehensive resource for utilizing Gabazine in their studies of the GABAa receptor and its role in health and disease. Further research into its effects on a wider array of GABAa receptor subunit combinations will continue to refine our understanding of this important pharmacological tool.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. SR 95531 hydrobromide | GABAA Receptors | Tocris Bioscience [tocris.com]

- 3. SR95531 (Gabazine), GABAA antagonist (CAS 104104-50-9) | Abcam [abcam.com]

- 4. Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Gabazine in Synaptic Inhibition: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gabazine, also known as SR-95531, is a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. As the primary mediator of fast synaptic inhibition in the central nervous system, the GABA-A receptor is a critical target for understanding neural circuitry and for therapeutic intervention. Gabazine plays an indispensable role in neuroscience research by allowing for the precise dissection of GABAergic signaling pathways. It acts by binding to the GABA recognition site on the receptor complex, thereby preventing the channel opening that is normally induced by GABA. This blockade of chloride ion influx effectively removes phasic (synaptic) inhibition, making Gabazine a powerful tool for studying neuronal excitability, network oscillations, and the functional consequences of inhibitory deficits. This guide provides an in-depth overview of Gabazine's mechanism of action, its quantitative pharmacological properties, and detailed protocols for its application in key experimental paradigms.

Introduction: The GABA-A Receptor and Synaptic Inhibition

Synaptic inhibition is fundamental to the regulation of neuronal activity, shaping everything from single-neuron firing patterns to large-scale brain rhythms. The majority of fast inhibitory neurotransmission is mediated by the neurotransmitter GABA, which acts on ionotropic GABA-A receptors.[1] These receptors are ligand-gated chloride channels, typically composed of five subunits (pentameric) drawn from various classes (e.g., α, β, γ).[2][3] When GABA, released from a presynaptic terminal, binds to the extracellular domain of a postsynaptic GABA-A receptor, it induces a conformational change that opens the channel pore.[4] This allows chloride ions (Cl⁻) to flow across the membrane, typically into the neuron, causing hyperpolarization and making the neuron less likely to fire an action potential—an event known as an Inhibitory Postsynaptic Potential (IPSP).

Gabazine: A Competitive Antagonist at the GABA-A Receptor

Gabazine is a pyridazinyl derivative of GABA that acts as a classic competitive antagonist at the GABA-A receptor. Its utility in research stems from its high selectivity and potency. Unlike non-competitive antagonists that may bind within the channel pore (e.g., picrotoxin), Gabazine directly competes with GABA for the same binding site located at the interface between α and β subunits.

Mechanism of Action

Gabazine binds to the GABA recognition site but does not activate the receptor; that is, it does not induce the conformational change required for channel gating. By occupying this site, it physically prevents GABA from binding and eliciting its inhibitory effect. While it is a competitive antagonist, some evidence suggests it also functions as an allosteric inhibitor of channel opening, meaning its binding favors a receptor conformation that is resistant to being opened even by other agonists like steroids or barbiturates. This action effectively silences GABA-A receptor-mediated phasic inhibition, leading to a reduction or complete blockade of Inhibitory Postsynaptic Currents (IPSCs).

The signaling pathway at an inhibitory synapse and the antagonistic action of Gabazine are illustrated below.

Quantitative Pharmacology of Gabazine

The affinity and potency of Gabazine can vary depending on the subunit composition of the GABA-A receptor and the experimental conditions. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Value | Receptor/Preparation | Experimental Condition | Reference |

| Ki | 150 nM | Rat Brain Membranes | Displacement of [³H]-GABA | |

| Kd | 6.34 nM | Rat Brain Membranes (High-affinity site) | [³H]-SR 95531 binding | |

| Kd | 32 nM | Rat Brain Membranes (Low-affinity site) | [³H]-SR 95531 binding | |

| Kb | 230 nM | Murine Frontal Cortex Networks | Schild analysis vs. muscimol | |

| IC₅₀ | ~200 nM | Wild-type GABA-A Receptors | Block of current from 3 µM GABA | |

| IC₅₀ | 50 - 100 nM | Synaptic GABA-A Receptors (Predicted) | Model based on kinetic data | |

| IC₅₀ | 240 - 349 nM | Human α1β2γ2S Receptors | Inhibition of GABA-induced effect | |

| IC₅₀ | 7.38 µM | IMR-32 Cells | Inhibition of response to 10 µM GABA | |

| IC₅₀ | 9 µM | GABA-A Receptor | General reported value | |

| IC₅₀ | 18 µM | α1β1γ2S Receptors (Plateau current) | Co-application with 10 mM GABA | |

| Binding Rate (kon) | 4.28 x 10⁷ M⁻¹s⁻¹ | Cultured Rat Hippocampal Neurons | Competition with agonist |

Key Experimental Protocols

Gabazine is widely used in electrophysiology to isolate non-GABAergic currents and in binding assays to characterize receptor properties.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to use Gabazine to block GABA-A receptor-mediated IPSCs in brain slices.

-

Objective: To pharmacologically isolate and confirm that recorded spontaneous or evoked postsynaptic currents are mediated by GABA-A receptors.

-

Materials:

-

Brain slice preparation (e.g., hippocampus, cortex) from a rodent.

-

Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O₂/5% CO₂.

-

Patch pipettes (3-5 MΩ) filled with a Cesium-based internal solution to isolate inhibitory currents.

-

Gabazine (SR-95531) stock solution (e.g., 10 mM in water).

-

Patch-clamp amplifier and data acquisition system.

-

-

Methodology:

-

Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated ACSF. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

-

Cell Identification: Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF (~2 ml/min) at 32°C. Identify a target neuron (e.g., a pyramidal cell) using differential interference contrast (DIC) microscopy.

-

Establish Recording: Obtain a gigaseal (>1 GΩ) and establish a whole-cell patch-clamp configuration. Clamp the neuron at a holding potential of 0 mV (near the reversal potential for glutamate receptors) to record outward IPSCs.

-

Baseline Recording: Record spontaneous IPSCs (sIPSCs) or evoked IPSCs (eIPSCs, using a stimulating electrode) for 5-10 minutes to establish a stable baseline.

-

Gabazine Application: Dilute the Gabazine stock solution into the ACSF to a final concentration of 5-10 µM. Perfuse the slice with the Gabazine-containing ACSF.

-

Post-Drug Recording: After 5-10 minutes of perfusion, record sIPSCs/eIPSCs again. A complete or near-complete blockade of the outward currents confirms they were mediated by GABA-A receptors.

-

Washout (Optional): Perfuse the slice with normal ACSF for 15-20 minutes to observe any recovery of the IPSCs.

-

Radioligand Competition Binding Assay

This protocol outlines how to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled antagonist like [³H]-SR 95531.

-

Objective: To quantify the binding affinity of unlabeled ligands for the GABA-A receptor.

-

Materials:

-

Rat brain membrane preparation (e.g., from cortex or whole brain).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]-SR 95531.

-

Unlabeled Gabazine (for non-specific binding) and test compounds.

-

Glass fiber filters and a cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

-

-

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in buffer, followed by a series of centrifugation and washing steps to isolate a membrane pellet containing the receptors. Resuspend the final pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation + [³H]-SR 95531 (at a concentration near its Kd, e.g., 5-10 nM).

-

Non-specific Binding (NSB): Membrane preparation + [³H]-SR 95531 + a high concentration of unlabeled Gabazine (e.g., 10-100 µM).

-

Competition: Membrane preparation + [³H]-SR 95531 + varying concentrations of the unlabeled test compound.

-

-

Incubation: Incubate the reactions at 4°C for 30-60 minutes to reach equilibrium.

-

Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Experimental and Logical Workflows

Visualizing the sequence of an experiment is crucial for planning and execution. The following diagram illustrates a typical workflow for an electrophysiological study investigating the effect of Gabazine.

References

Gabazine (SR-95531): A Technical Guide for the GABA-A Receptor Antagonist

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Gabazine, also known by its research code SR-95531, is a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. By binding to the GABA recognition site on the receptor complex, Gabazine effectively blocks the inhibitory action of GABA, the primary inhibitory neurotransmitter in the central nervous system. This action prevents the influx of chloride ions that normally leads to hyperpolarization of the neuronal membrane. Its reliability and specificity have established Gabazine as an indispensable tool in neuroscience research for dissecting GABAergic circuitry, investigating synaptic plasticity, and studying the pathophysiology of neurological disorders such as epilepsy. This guide provides a comprehensive overview of Gabazine's chemical properties, mechanism of action, pharmacological data, and detailed protocols for its application in key experimental paradigms.

Chemical and Physical Properties

Gabazine is a pyridazine derivative with the following chemical characteristics.

| Property | Value |

| IUPAC Name | 2-(3-carboxypropyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-iminium bromide[1] |

| Synonyms | SR-95531 |

| Molecular Formula | C₁₅H₁₈BrN₃O₃[1] |

| Molecular Weight | 368.23 g/mol [1] |

| CAS Number | 104104-50-9[1] |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term use. |

Pharmacology and Mechanism of Action

Gabazine functions as a competitive antagonist at the GABA-A receptor. It binds to the same site as the endogenous ligand GABA, located at the interface between the α and β subunits of the receptor pentamer.[2] This binding action does not activate the receptor; instead, it prevents GABA from binding and subsequently inhibits the opening of the associated chloride ion channel. The blockade of chloride influx prevents the hyperpolarization of the postsynaptic neuron, thereby reducing GABA-mediated synaptic inhibition. While Gabazine is effective against phasic (synaptic) inhibition, tonic (extrasynaptic) inhibition shows relative insensitivity.

It's important to note that while Gabazine is a competitive antagonist at the GABA binding site, it can also act as an allosteric inhibitor of channel opening when the receptor is activated by other agents like anesthetic steroids and barbiturates.

Signaling Pathway: Gabazine's Impact on Neuronal Inhibition

The following diagram illustrates the competitive antagonism of Gabazine at the GABA-A receptor, preventing the inhibitory postsynaptic potential (IPSP).

Caption: Mechanism of Gabazine's competitive antagonism at the GABA-A receptor.

Quantitative Pharmacological Data

The affinity and inhibitory concentration of Gabazine can vary depending on the subunit composition of the GABA-A receptor and the experimental conditions. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Ki) of Gabazine

| Receptor/Preparation | Radioligand | Ki Value (nM) | Reference |

| Rat Brain Membranes | [³H]-GABA | 150 | |

| GABA-A Receptors | Not Specified | 74-150 | TargetMol |

Table 2: Inhibitory Concentration (IC50) of Gabazine

| Receptor/Condition | IC50 Value (µM) | Reference |

| GABA-A Receptor | ~0.2 | |

| Currents elicited by 3 µM GABA | ~0.2 | |

| Partial block of currents gated by 300 µM pentobarbital | ~0.15 |

Experimental Protocols

Gabazine is widely used in electrophysiology and radioligand binding assays to study GABA-A receptors. Below are detailed methodologies for these key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of Gabazine on GABA-evoked currents in cultured neurons or brain slices.

Materials:

-

Cells: Cultured neurons or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.3 with CsOH.

-

Agonist: GABA solution.

-

Antagonist: Gabazine (SR-95531) stock solution.

-

Equipment: Patch-clamp amplifier, data acquisition system, microscope with manipulators, perfusion system.

Procedure:

-

Preparation: Prepare and perfuse the recording chamber with aCSF. Place the cell culture dish or brain slice in the chamber.

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Cell Approach and Sealing: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure. Once in proximity to the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the neuron at a holding potential of -60 mV.

-

Baseline Recording: Perfuse the cell with aCSF and record a stable baseline current.

-

GABA Application: Apply a known concentration of GABA (e.g., an EC₅₀ concentration) to evoke an inward chloride current.

-

Gabazine Application: Co-apply various concentrations of Gabazine with the same concentration of GABA. Record the reduction in the GABA-evoked current.

-

Washout: Perfuse with aCSF to wash out both GABA and Gabazine and ensure the current returns to baseline.

-

Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of Gabazine. Plot the percentage of inhibition against the Gabazine concentration to determine the IC₅₀.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of Gabazine for the GABA-A receptor.

Materials:

-

Tissue/Cells: Rat brain tissue or cell lines expressing GABA-A receptors (e.g., HEK293 cells).

-

Radioligand: [³H]Muscimol or [³H]Gabazine.

-

Non-specific Binding Control: High concentration of unlabeled GABA or bicuculline.

-

Test Compound: Unlabeled Gabazine.

-

Buffers: Homogenization buffer and assay buffer.

-

Equipment: Homogenizer, centrifuges, filtration manifold, glass fiber filters, scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize the brain tissue or cells in ice-cold homogenization buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension in assay buffer and recentrifugation to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, add the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of unlabeled Gabazine.

-

For total binding, add only the membrane preparation and radioligand.

-

For non-specific binding, add the membrane preparation, radioligand, and a high concentration of unlabeled GABA.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of unlabeled Gabazine.

-

Determine the IC₅₀ from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Experimental Workflow and Applications

The characterization of a GABA-A receptor antagonist like Gabazine typically follows a structured experimental workflow, moving from in vitro binding and functional assays to more complex cellular and in vivo studies.

Experimental Workflow for Characterizing a GABA-A Antagonist

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like Gabazine.

References

The Selective Antagonism of Gabazine on GABA-A Receptor Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selective antagonism of Gabazine (SR-95531) on γ-aminobutyric acid type A (GABA-A) receptor subunits. Gabazine is a potent and selective competitive antagonist of GABA-A receptors, making it an invaluable tool in neuroscience research to dissect the roles of GABAergic inhibition. This document summarizes quantitative data on its interaction with various subunit compositions, details common experimental protocols for its study, and visualizes key pathways and concepts.

Introduction to Gabazine and GABA-A Receptors

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. The receptor's vast functional diversity arises from the assembly of different subunits from a pool of 19 identified proteins (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3). This heterogeneity in subunit composition dictates the receptor's pharmacological properties, including its affinity for agonists and antagonists like Gabazine.

Gabazine acts as a competitive antagonist at the GABA binding site, which is located at the interface between the α and β subunits.[1][2] By competing with GABA, Gabazine prevents the opening of the chloride channel and thereby blocks GABAergic inhibitory currents.[3][4] Its selectivity for certain subunit combinations allows for the differentiation between phasic (synaptic) and tonic (extrasynaptic) inhibition. Phasic inhibition, mediated by synaptic GABA-A receptors typically containing γ subunits (e.g., α1β2γ2), is highly sensitive to Gabazine. In contrast, tonic inhibition, mediated by extrasynaptic receptors often containing δ subunits (e.g., α4βδ), is relatively less sensitive.[3]

Quantitative Data: Gabazine Affinity and Potency

The following table summarizes the reported binding affinity (Ki) and potency (IC50) of Gabazine for various GABA-A receptor subunit combinations. These values are crucial for designing experiments and interpreting results related to GABA-A receptor pharmacology. It is important to note that experimental conditions, such as the concentration of GABA used in electrophysiology experiments, can influence the apparent IC50 value.

| Receptor Subunit Composition | Method | Parameter | Value (µM) | Reference(s) |

| α1β2γ2 | Electrophysiology (TEVC) | IC50 | ~0.2 | |

| α1β2γ2 | Electrophysiology (Patch Clamp) | IC50 | 0.023 | |

| α1β3γ2 | Electrophysiology (Patch Clamp) | IC50 | 3.6 | |

| α2β3γ2 | Electrophysiology (Patch Clamp) | IC50 | 0.48 | |

| α4β1δ | Electrophysiology (Patch Clamp) | IC50 | 0.18 | |

| α4β3δ | Electrophysiology (FMP Assay) | IC50 | 0.44 | |

| α6β2δ | Electrophysiology (TEVC) | IC50 | Inhibition noted | |

| α6β3γ2 | Electrophysiology (Patch Clamp) | IC50 | 0.40 | |

| Rat Brain Membranes | Radioligand Binding ([³H]GABA displacement) | Ki | 0.150 | |

| Rat Brain Membranes | Radioligand Binding ([³H]SR 95531) | KD (high) | 0.00634 | |

| Rat Brain Membranes | Radioligand Binding ([³H]SR 95531) | KD (low) | 0.032 |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of Gabazine's effects on GABA-A receptors. Below are protocols for key experimental techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels, including GABA-A receptors, expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2). The typical ratio is 1:1:10 to ensure the incorporation of the γ subunit.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with Ringer's solution (in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.4).

-

Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀) to establish a baseline response.

-

To determine the IC50 of Gabazine, co-apply varying concentrations of Gabazine with the fixed concentration of GABA.

-

Record the resulting chloride currents. The inhibition of the GABA-evoked current by Gabazine is used to calculate the IC50 value.

-

Whole-Cell Patch-Clamp Recording in Mammalian Cells

This technique allows for the recording of currents from the entire cell membrane, providing high-resolution data on ion channel activity in native or transfected mammalian cells.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293 cells) in appropriate media.

-

Transfect the cells with plasmids encoding the GABA-A receptor subunits of interest using a standard transfection method (e.g., calcium phosphate precipitation or lipofection).

-

Allow 24-48 hours for receptor expression.

-

-

Electrophysiological Recording:

-

Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope, continuously perfused with an external solution (in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Use a glass micropipette (3-7 MΩ resistance) filled with an internal solution (e.g., in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2) to form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply GABA and Gabazine solutions using a fast perfusion system to determine the inhibitory effect of Gabazine on GABA-evoked currents, as described for the TEVC method.

-

Radioligand Binding Assay

This biochemical assay is used to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing the GABA-A receptors in a homogenization buffer (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of membrane protein with a fixed concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) and varying concentrations of unlabeled Gabazine.

-

Include tubes for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled ligand like GABA).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding at each concentration of Gabazine and determine the Ki value using the Cheng-Prusoff equation.

-

Visualizations of Key Concepts

The following diagrams, generated using Graphviz, illustrate important aspects of Gabazine's interaction with the GABAergic system.

Conclusion

Gabazine is a cornerstone pharmacological tool for the study of GABA-A receptors. Its competitive antagonism and subunit selectivity provide a means to investigate the distinct roles of different GABA-A receptor subtypes in health and disease. A thorough understanding of its quantitative pharmacology, coupled with robust experimental design, is paramount for advancing our knowledge of GABAergic neurotransmission and for the development of novel therapeutics targeting this critical system. This guide serves as a foundational resource for researchers embarking on or continuing their work in this dynamic field.

References

Gabazine: An In-depth Technical Guide for the Study of GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The study of GABAergic neurotransmission is fundamental to understanding brain function and the pathophysiology of numerous neurological and psychiatric disorders. Gabazine (SR-95531) is a potent and selective competitive antagonist of the GABAA receptor, a ligand-gated ion channel that mediates the majority of fast synaptic inhibition. This technical guide provides a comprehensive overview of Gabazine as a pharmacological tool, detailing its mechanism of action, chemical and physical properties, and applications in neuroscience research. This document offers structured data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Introduction to Gabazine

Gabazine, also known by its developmental code SR-95531, is a pyridazinyl-GABA derivative that acts as a competitive antagonist at GABAA receptors.[1][2] It selectively binds to the GABA recognition site on the receptor complex, thereby preventing the binding of GABA and inhibiting the opening of the associated chloride ion channel.[1][3] This blockade of GABA-mediated inhibition leads to an increase in neuronal excitability, making Gabazine a valuable tool for dissecting the role of GABAergic signaling in various neural circuits and behaviors.[2] Unlike non-competitive antagonists such as picrotoxin, Gabazine's competitive nature allows for the study of the direct interaction at the GABA binding site. While invaluable for research, its potent pro-convulsant effects preclude its use in medicine.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Gabazine is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-(3-carboxypropyl)-6-(4-methoxyphenyl)-2,3-dihydropyridazin-3-iminium bromide | |

| Synonyms | SR-95531 | |

| CAS Number | 104104-50-9 | |

| Molecular Formula | C₁₅H₁₈BrN₃O₃ | |

| Molecular Weight | 368.23 g/mol | |

| Appearance | White solid | [No specific citation found] |

| Solubility | Water (25 mM) | [No specific citation found] |

| Storage | 2-8°C | [No specific citation found] |

Mechanism of Action

Gabazine exerts its effects by competitively inhibiting the action of GABA at GABAA receptors. The GABAA receptor is a heteropentameric ligand-gated ion channel permeable to chloride ions (Cl⁻).

GABAergic Signaling Pathway

The canonical GABAergic signaling pathway is initiated by the synthesis of GABA from glutamate by the enzyme glutamic acid decarboxylase (GAD). GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. Postsynaptically, GABA binds to GABAA receptors, causing a conformational change that opens the integral chloride channel. The resulting influx of Cl⁻ hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

References

Allosteric Inhibition of GABAA Receptors by Gabazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the allosteric inhibitory mechanism of Gabazine (SR-95531) on γ-aminobutyric acid type A (GABAA) receptors. While traditionally classified as a competitive antagonist, compelling evidence reveals a more complex allosteric mechanism of action. This document synthesizes key quantitative data, details common experimental protocols, and provides visual representations of the underlying molecular and experimental processes.

Introduction to Gabazine and GABAA Receptors

The GABAA receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system[1][2]. Upon binding of its endogenous ligand, GABA, the receptor's integral chloride ion (Cl⁻) channel opens, leading to an influx of Cl⁻ and hyperpolarization of the postsynaptic neuron[3][4]. This inhibitory action is fundamental for maintaining balanced neural activity. The vast diversity of GABAA receptor subunits (19 identified in humans) allows for a multitude of receptor isoforms with distinct pharmacological properties, making them critical targets for a wide range of therapeutics, including anxiolytics, sedatives, and anesthetics[1].

Gabazine (SR-95531) is a potent and selective antagonist of the GABAA receptor, widely used as a research tool to block GABAergic inhibition. While it binds to the same recognition site as GABA, its mechanism of inhibition is not one of simple competitive displacement. Instead, evidence strongly supports a model where gabazine acts as an allosteric inhibitor of channel opening. After binding to the GABA site, gabazine induces a conformational change in the receptor that reduces the probability of the ion channel opening, effectively preventing the transduction of the agonist binding signal into a functional response.

The Allosteric Mechanism of Gabazine

The classic definition of a competitive antagonist implies that it binds to the same site as an agonist and its inhibitory effect can be overcome by increasing the agonist concentration. However, studies have shown that gabazine's inhibition is not always fully surmountable and that it can inhibit currents elicited by other allosteric agonists, such as pentobarbital and alphaxalone, which do not bind to the GABA site.

Key observations supporting the allosteric inhibition model include:

-

Partial Block of Allosteric Agonist-Gated Currents: Gabazine only produces a partial block of currents elicited by high concentrations of pentobarbital or the neurosteroid alphaxalone. A simple competitive antagonist at the GABA site would not be expected to inhibit channel gating by compounds acting at different sites.

-

Conformational Changes: The binding of gabazine itself can induce conformational changes in the GABAA receptor, as demonstrated by fluorescence studies and its weak agonist activity at certain mutated receptors.

Therefore, the accepted model is that gabazine binds to the orthosteric GABA site and acts as a negative allosteric modulator of receptor function, preventing the conformational change required for channel activation. This allosteric inhibition of channel opening is a critical distinction for researchers studying the nuanced pharmacology of GABAA receptors.

Quantitative Data on Gabazine Inhibition

The following tables summarize the quantitative data regarding the interaction of gabazine with GABAA receptors.

Table 1: Inhibitory Potency (IC50) of Gabazine on GABAA Receptors

| Agonist (Concentration) | Receptor Subunits | Gabazine IC50 | Hill Coefficient | Reference |

|---|---|---|---|---|

| GABA (3 µM) | α1β2γ2L | ~0.2 µM | 1.0 | |

| Alphaxalone (10 µM) | α1β2γ2L (wild-type β2) | ~0.2 µM (for ~30% max block) | Not Specified | |

| Pentobarbital (300 µM) | α1β2γ2L (wild-type β2) | ~0.15 µM (for ~30% max block) | Not Specified | |

| GABA (2.5 µM) | α4β1δ | 0.18 µM | -1.53 |

| GABA (10 µM) | IMR-32 cells | 7.38 µM | Not Specified | |

Table 2: Binding Affinity (Ki) of Gabazine

| Radioligand | Tissue Source | Gabazine Ki | Reference |

|---|

| [³H]-GABA | Rat brain membranes | 150 nM | |

Experimental Protocols

The characterization of gabazine's allosteric inhibition relies on several key experimental techniques. Detailed methodologies for these are provided below.

This technique is the gold standard for studying ion channel function and pharmacology, allowing for direct measurement of the ionic currents flowing through GABAA receptors in response to various compounds.

Objective: To determine the inhibitory concentration-response relationship and IC50 value of gabazine.

Methodology:

-

Cell Preparation:

-

Use a cell line (e.g., HEK293) stably or transiently expressing specific recombinant GABAA receptor subunits (e.g., α1β2γ2).

-

Alternatively, use primary neuronal cultures or acute brain slices.

-

Culture cells on coverslips suitable for microscopy and recording.

-

-

Recording Configuration:

-

Employ the whole-cell patch-clamp configuration to measure macroscopic currents from the entire cell.

-

Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an extracellular (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4.

-

-

Pipette and Intracellular Solution:

-

Fabricate recording pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 4-6 MΩ.

-

Fill the pipette with an intracellular solution designed to isolate chloride currents, containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, adjusted to pH 7.2 with CsOH. The high chloride concentration sets the chloride reversal potential near 0 mV.

-

-

Data Acquisition:

-

Establish a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV).

-

Acquire data using a patch-clamp amplifier and appropriate software (e.g., pClamp).

-

-

Drug Application:

-

Apply a specific concentration of GABA (typically the EC₂₀ or EC₅₀) to elicit a stable baseline current.

-

Co-apply increasing concentrations of gabazine along with the GABA solution.

-

Allow sufficient time between applications for receptor washout and recovery.

-

A computer-controlled, multi-barrel perfusion system is used for rapid solution exchange.

-

-

Data Analysis:

-

Measure the peak or steady-state amplitude of the GABA-elicited current in the absence and presence of each gabazine concentration.

-

Normalize the inhibited currents to the control GABA response.

-

Plot the normalized response against the logarithm of the gabazine concentration and fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value and Hill coefficient.

-

These assays are used to determine the binding affinity (Ki) of an unlabeled compound (gabazine) by measuring its ability to displace a specific radiolabeled ligand from the receptor.

Objective: To determine the binding affinity (Ki) of gabazine for the GABA binding site.

Methodology:

-

Membrane Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., rat cerebellum or cortex) in ice-cold buffer (e.g., 50 mM Tris-citrate, pH 7.1).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Finally, resuspend the pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

-

-

Competition Binding Assay:

-

Set up assay tubes containing a fixed concentration of a radioligand that binds to the GABA site (e.g., [³H]-GABA or [³H]-muscimol) and the prepared membrane suspension.

-

Add increasing concentrations of unlabeled gabazine to a series of tubes.

-

Include tubes for "total binding" (radioligand and membranes only) and "non-specific binding" (radioligand, membranes, and a saturating concentration of a non-radioactive competitor like unlabeled GABA).

-

-

Incubation and Termination:

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate "specific binding" by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the gabazine concentration.

-

Fit the resulting displacement curve to a one-site competition model to determine the IC₅₀ value (the concentration of gabazine that displaces 50% of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay directly measures the movement of chloride ions through the GABAA receptor channel.

Objective: To measure the inhibitory effect of gabazine on agonist-stimulated chloride influx.

Methodology:

-

Preparation: Use synaptoneurosomes, which are sealed membrane vesicles prepared from brain tissue that contain functional GABAA receptors.

-

Assay: Pre-incubate the synaptoneurosomes with gabazine for a short period.

-

Stimulation: Initiate chloride influx by adding a GABAA agonist (e.g., muscimol or pentobarbital) along with the radioactive tracer 36Cl⁻.

-

Termination: After a very brief incubation (seconds), rapidly terminate the influx by filtration and washing.

-

Analysis: Quantify the amount of 36Cl⁻ trapped inside the vesicles. Gabazine's potency is determined by its ability to inhibit the agonist-stimulated 36Cl⁻ uptake.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the study of gabazine and GABAA receptors.

Caption: Overview of a GABAergic synapse showing GABA synthesis, release, and postsynaptic action.

Caption: Gabazine's allosteric inhibition of the GABA-A receptor channel opening.

Caption: Experimental workflow for patch-clamp electrophysiology.

Caption: Experimental workflow for a radioligand binding assay.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. Gabazine - Wikipedia [en.wikipedia.org]

- 4. Structural insights into the interaction between gabazine (SR-95531) and Laodelphax striatellus GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The GABA-A Receptor Antagonist Gabazine: An In-depth Technical Guide on its Effects on Neuronal Hyperpolarization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of gabazine, a selective GABA-A receptor antagonist, on neuronal hyperpolarization. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its action is predominantly mediated by the GABA-A receptor, a ligand-gated chloride ion channel. The influx of chloride ions through this channel typically leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. Gabazine, by competitively blocking the GABA binding site on the GABA-A receptor, prevents this chloride influx and thereby inhibits neuronal hyperpolarization. This guide details the molecular mechanisms of gabazine's action, presents quantitative data on its effects on neuronal membrane properties, provides detailed experimental protocols for its use in research, and visualizes the key signaling pathways and experimental workflows.

Introduction to Gabazine and GABA-A Receptors

Gabazine, also known as SR-95531, is a potent and selective competitive antagonist of the GABA-A receptor. It binds to the same site as GABA but does not activate the receptor, instead preventing GABA from binding and opening the associated chloride ion (Cl-) channel. The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations, with the most common being two α, two β, and one γ subunit. This receptor is the primary target for GABA in the brain and plays a crucial role in mediating fast synaptic inhibition.

The binding of GABA to the GABA-A receptor induces a conformational change that opens the central ion pore, allowing the influx of negatively charged chloride ions into the neuron. This influx of Cl- increases the negative charge inside the neuron, leading to a hyperpolarization of the membrane potential, moving it further away from the threshold for firing an action potential. This hyperpolarizing effect is the basis of GABA's inhibitory action.

Mechanism of Action of Gabazine on Neuronal Hyperpolarization

Gabazine's primary effect is the blockade of GABA-A receptor-mediated hyperpolarization. By competitively inhibiting the binding of GABA, gabazine prevents the opening of the chloride channel. This leads to a reduction or complete elimination of the inhibitory postsynaptic potentials (IPSPs) that are generated by GABAergic neurotransmission. The net effect is a decrease in the overall inhibitory tone of the neuron, making it more susceptible to excitatory inputs and more likely to fire an action potential.

The key molecular events are as follows:

-

GABA Release: In a typical inhibitory synapse, GABA is released from the presynaptic terminal.

-

GABA Binding: GABA diffuses across the synaptic cleft and binds to GABA-A receptors on the postsynaptic membrane.

-

Chloride Influx and Hyperpolarization: This binding opens the Cl- channel, leading to an influx of Cl- and hyperpolarization of the postsynaptic neuron.

-

Gabazine Intervention: In the presence of gabazine, the antagonist occupies the GABA binding sites on the GABA-A receptors.

-

Blockade of Chloride Influx: This prevents GABA from binding and, consequently, blocks the influx of Cl-.

-

Inhibition of Hyperpolarization: The absence of Cl- influx prevents the hyperpolarization of the neuronal membrane, thereby reducing the inhibitory effect of GABA.

Quantitative Effects of Gabazine on Neuronal Properties

The application of gabazine leads to measurable changes in several key neuronal properties. The following tables summarize quantitative data from electrophysiological studies.

| Parameter | Control Condition | After Gabazine Application | Reference |

| Membrane Potential (mV) | -73.3 ± 2.0 | -78.5 ± 2.6 | [1] |

| Input Resistance (MΩ) | 3.2 ± 0.6 | 4.0 ± 0.7 | [1] |

| Action Potential Amplitude (mV) | 85.9 ± 3.9 | 95.1 ± 3.4 | [1] |

| Action Potential Half-duration (μs) | 504 ± 34 | 423 ± 24 | [1] |

Table 1: Effects of Gabazine on Passive and Active Membrane Properties of Mossy Fiber Boutons.

| Parameter | Control Condition | After Gabazine Application | Reference |

| Spontaneous IPSC Frequency (Hz) | ~10 | ~0.07 | [2] |

| Spontaneous IPSC Amplitude (pA) | Variable | Reduced (3.4 times smaller on average for remaining IPSCs) | |

| Evoked IPSP | Present | Eliminated |

Table 2: Effects of Gabazine on Inhibitory Postsynaptic Currents (IPSCs) and Potentials (IPSPs).

Experimental Protocols

Preparation of Neuronal Cultures for Electrophysiology

This protocol describes the basic steps for preparing primary neuronal cultures suitable for patch-clamp recordings to study the effects of gabazine.

Materials:

-

Embryonic day 18 (E18) rat cortices or hippocampi

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme solution (e.g., papain or trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-ornithine coated glass coverslips

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Dissect the desired brain region (e.g., cortex or hippocampus) from E18 rat embryos in ice-cold dissection medium.

-

Mince the tissue into small pieces and transfer to the enzyme solution for dissociation (follow manufacturer's instructions for incubation time and temperature).

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.

-

Count the cells and plate them at the desired density onto coated coverslips in a petri dish or multi-well plate.

-

Incubate the cultures at 37°C in a 5% CO2 incubator.

-

Change half of the medium every 3-4 days.

-

Neurons are typically ready for electrophysiological recordings after 7-14 days in vitro.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp technique to record neuronal activity and assess the effects of gabazine.

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2.

-

Intracellular Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH.

Procedure:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and continuously perfuse with aCSF at a rate of 1-2 ml/min.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Mount the pipette on the micromanipulator and apply positive pressure.

-

Approach a neuron under visual guidance and form a Giga-ohm seal by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Switch to current-clamp mode to record the resting membrane potential and action potentials, or to voltage-clamp mode to record synaptic currents.

-

Establish a stable baseline recording for at least 5-10 minutes.

-

Bath-apply gabazine at the desired concentration (e.g., 10 µM) by adding it to the aCSF perfusion.

-

Record the changes in membrane potential, input resistance, action potential firing, and IPSPs/IPSCs.

-

To study evoked IPSPs, use a stimulating electrode to activate presynaptic inhibitory neurons.

-

After recording, wash out the gabazine by perfusing with normal aCSF to observe any reversal of the effects.

Visualizations

Signaling Pathway of GABA-A Receptor and Gabazine

GABA-A receptor signaling and the inhibitory action of Gabazine.

Experimental Workflow for Studying Gabazine's Effects

Workflow for investigating the effects of Gabazine on neuronal activity.

Conclusion

Gabazine is an indispensable tool in neuroscience research for dissecting the role of GABA-A receptor-mediated inhibition. Its specific and competitive antagonism allows for the precise manipulation of inhibitory circuits, providing valuable insights into their function in both physiological and pathological conditions. This technical guide has provided a detailed overview of gabazine's effects on neuronal hyperpolarization, supported by quantitative data, experimental protocols, and clear visualizations of the underlying mechanisms and workflows. For researchers, scientists, and drug development professionals, a thorough understanding of gabazine's properties is essential for designing and interpreting experiments aimed at understanding the complexities of GABAergic neurotransmission and for the development of novel therapeutics targeting the GABA system.

References

Investigating Phasic and Tonic Inhibition with Gabazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the distinct mechanisms of phasic and tonic GABAergic inhibition and the use of the selective GABAA receptor antagonist, Gabazine (SR-95531), to experimentally dissect these two fundamental modes of neuronal signaling.

Introduction to Phasic and Tonic Inhibition

In the central nervous system (CNS), the majority of fast inhibitory neurotransmission is mediated by γ-aminobutyric acid (GABA) acting on GABAA receptors.[1] This inhibition is broadly categorized into two forms: phasic and tonic.

-

Phasic Inhibition: This is a transient form of inhibition resulting from the activation of synaptic GABAA receptors by high concentrations of GABA released into the synaptic cleft following an action potential.[1][2] These synaptic receptors, which typically contain γ2 subunits in combination with α1, α2, or α3 subunits, have a lower affinity for GABA and desensitize rapidly.[3][4] Phasic inhibition is crucial for point-to-point communication between neurons and for shaping the precise timing of neuronal firing.

-

Tonic Inhibition: This is a persistent, steady form of inhibition generated by the activation of extrasynaptic GABAA receptors by low ambient concentrations of GABA in the extracellular space. These extrasynaptic receptors, often containing δ or α5 subunits, exhibit a high affinity for GABA and show little desensitization. Tonic inhibition plays a critical role in setting the overall excitability of neurons and networks.

The Role of Gabazine in Differentiating Phasic and Tonic Inhibition

Gabazine is a competitive antagonist of GABAA receptors, binding to the GABA recognition site and acting as an allosteric inhibitor of channel opening. A key characteristic of Gabazine is its differential sensitivity towards synaptic and extrasynaptic GABAA receptors, making it an invaluable tool for distinguishing between phasic and tonic inhibition.

While phasic, synaptically-mediated inhibition is highly sensitive to Gabazine, some forms of tonic inhibition, particularly those mediated by extrasynaptic receptors, can be less sensitive or even insensitive to lower concentrations of the antagonist. However, it is a standard method to reveal the presence of a tonic GABA current by applying a saturating concentration of a specific GABAA receptor antagonist, such as Gabazine. It is important to note that at high concentrations (>100 μM), Gabazine may exhibit some agonist activity.

Signaling Pathways of Phasic and Tonic Inhibition

The maintenance and regulation of phasic and tonic inhibition are governed by distinct intracellular signaling pathways. In the rat visual cortex, phasic inhibition is maintained by intracellular Ca2+ and Ca2+/calmodulin-dependent protein kinase II (CaMKII). In contrast, tonic inhibition is dependent on cyclic AMP (cAMP) and protein kinase A (PKA). This differential regulation allows for independent modulation of these two forms of inhibition.

Experimental Investigation of Phasic and Tonic Inhibition using Gabazine

The primary technique for studying phasic and tonic inhibition is whole-cell patch-clamp electrophysiology in brain slices. This allows for the direct measurement of inhibitory postsynaptic currents (IPSCs) and the steady tonic current.

Experimental Workflow

The general workflow for these experiments involves obtaining stable whole-cell recordings from a neuron of interest and then applying Gabazine to differentiate between the phasic and tonic components of GABAergic inhibition.

References

- 1. Phasic GABAA-Mediated Inhibition - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type [frontiersin.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Homeostatic Competition between Phasic and Tonic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Gabazine (SR-95531): An In-depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Gabazine (SR-95531), a potent and selective competitive antagonist of the γ-aminobutyric acid type A (GABAa) receptor. Its utility as a tool in neuroscience research is detailed through its mechanism of action, chemical properties, and applications in studying inhibitory neurotransmission, synaptic plasticity, and seizure modeling.

Core Concepts and Mechanism of Action

Gabazine, also known by its systematic name 6-Imino-3-(4-methoxyphenyl)-1(6H)-pyridazinebutanoic acid hydrobromide, is a powerful antagonist of the GABAa receptor. Unlike non-competitive antagonists that may bind to other sites on the receptor complex, Gabazine acts as a competitive antagonist, directly competing with the endogenous ligand GABA at its binding site.[1][2][3] This competitive inhibition prevents the conformational change necessary for the opening of the chloride ion channel, thereby blocking the influx of chloride ions that leads to hyperpolarization of the postsynaptic membrane.[3] The net effect is a reduction in GABA-mediated synaptic inhibition.[3]

Gabazine is noted for its higher potency compared to another commonly used GABAa antagonist, bicuculline. It has been shown to be a selective antagonist of GABAa receptors, with little to no effect on pentobarbitone or etomidate-induced currents, even at high concentrations. However, it has been reported to also block glycine receptors, albeit with a much lower affinity.

Quantitative Data

The following tables summarize key quantitative data for Gabazine, providing a reference for its potency and effective concentrations in various experimental paradigms.

Table 1: Binding Affinity and Potency of Gabazine

| Parameter | Value | Species/Tissue | Notes | Reference(s) |

| IC₅₀ | ~0.2 µM | Rat Brain | For GABA receptor binding. | |

| IC₅₀ | 440 nM | - | For GABAa receptor. | |

| Kᵢ | 150 nM | Rat Brain Membranes | Displacement of [³H]-GABA. | |

| Kᵢ | 74-150 nM | - | Antagonist of GABAa receptors. | |

| Kₑ | 190 µM | - | For glycine receptors (low affinity). |

Table 2: Effective Concentrations in Experimental Models

| Application | Concentration Range | Model System | Observed Effect | Reference(s) |

| In vitro Electrophysiology | 1 - 200 µM | Mouse Prelimbic Cortex Slices | Blockade of spontaneous and evoked IPSCs. | |

| In vitro Seizure Model | 2.5 - 25 µM | Microtransplanted Human Epileptic Receptors | Abolished GABAa-current rundown. | |

| Synaptic Plasticity Studies | Transient Exposure | Rat Hippocampal Cultures | Induced synchronous bursting activity and neuronal plasticity. | |

| In vivo Microiontophoresis | - | Mongolian Gerbil Auditory Cortex | Increased spontaneous and stimulus-evoked activity. |

Signaling Pathway

The primary signaling pathway affected by Gabazine is the GABAergic inhibitory synapse. By blocking the GABAa receptor, Gabazine disinhibits the postsynaptic neuron, leading to an increase in its excitability.

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the methodology for recording inhibitory postsynaptic currents (IPSCs) and the effect of Gabazine in acute brain slices.

1. Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

-

Perfuse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.

-

Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Recording Setup:

-

Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

-

Fill the pipette with an internal solution appropriate for recording IPSCs, for example (in mM): 130 CsCl, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, and 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

3. Recording Procedure:

-

Approach a neuron and establish a giga-ohm seal (>1 GΩ).

-

Rupture the membrane to achieve whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs (sIPSCs).

-

To evoke IPSCs (eIPSCs), place a stimulating electrode near the recorded neuron and deliver brief current pulses.

-

Record a stable baseline of sIPSCs or eIPSCs for 5-10 minutes.

-

Bath-apply Gabazine at the desired concentration (e.g., 10 µM) and record for another 10-15 minutes to observe the blockade of IPSCs.

-

Perform a washout by perfusing with normal aCSF to observe any recovery.

In Vitro Seizure Model

This protocol details the induction of seizure-like activity in brain slices using Gabazine.

1. Slice Preparation:

-

Prepare acute brain slices as described in the whole-cell patch-clamp recording protocol (Section 4.1). Hippocampal or cortical slices are commonly used.

2. Field Potential Recording:

-

Place a slice in an interface or submerged recording chamber continuously perfused with oxygenated aCSF.

-

Position a glass microelectrode filled with aCSF into the desired brain region (e.g., CA1 stratum pyramidale of the hippocampus) to record extracellular field potentials.

-

Record baseline spontaneous activity for at least 10 minutes.

3. Induction of Seizure-Like Events (SLEs):

-

Induce epileptiform activity by bath-applying Gabazine (e.g., 5-10 µM) in the aCSF.

-

Alternatively, some protocols use a combination of Gabazine with other pro-convulsant agents like 4-aminopyridine (4-AP) or high extracellular potassium to lower the threshold for seizure induction.

-

Record the electrographic activity for the duration of the experiment. Seizure-like events are characterized by recurrent, high-frequency, and high-amplitude discharges.

4. Data Analysis:

-

Analyze the recorded field potentials for the frequency, duration, and amplitude of the epileptiform discharges.

-

Compare the activity before and after the application of Gabazine.

Behavioral Assessment of Anxiety: Elevated Plus Maze

This protocol outlines a standard procedure to assess anxiety-like behavior in rodents following the administration of Gabazine.

1. Apparatus:

-

The elevated plus maze (EPM) consists of four arms (two open, two enclosed by high walls) arranged in a plus shape and elevated from the floor.

2. Animal Preparation and Drug Administration:

-

House the animals (mice or rats) under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Handle the animals for several days prior to testing to reduce stress.

-

On the day of the test, administer Gabazine via the desired route (e.g., intraperitoneal injection, intracerebroventricular microinjection). Doses should be determined from pilot studies, but a starting point for systemic administration in rodents could be in the range of 0.5-5 mg/kg. A control group should receive a vehicle injection.

-

Allow for an appropriate pre-treatment time (e.g., 15-30 minutes) for the drug to take effect.

3. Testing Procedure:

-

Place the animal in the center of the EPM, facing one of the open arms.

-

Allow the animal to explore the maze for a set period, typically 5 minutes.

-

Record the session using a video camera positioned above the maze.

4. Data Analysis:

-

Score the video recordings for the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (to control for general locomotor activity).

-

-

An anxiogenic effect of Gabazine would be indicated by a decrease in the time spent and the number of entries into the open arms compared to the control group.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effect of Gabazine on neuronal activity using whole-cell patch-clamp electrophysiology.

Conclusion